- Iron-Catalyzed Direct Julia-Type Olefination of Alcohols, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

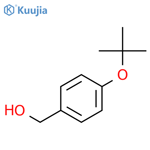

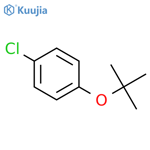

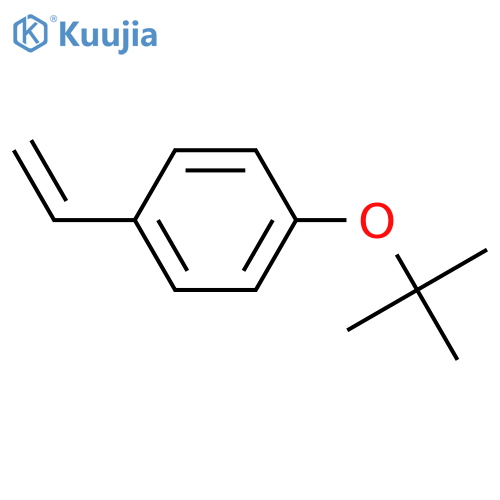

Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

95418-58-9 structure

Nome do Produto:1-(tert-butoxy)-4-ethenylbenzene

1-(tert-butoxy)-4-ethenylbenzene Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-tert-butoxystyrene

- 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene

- 4-T-BUTOXYSTYRENE

- 1-tert-Butoxy-4-vinylbenzene

- p-tert-Butoxystyrene

- 4-tert-Butoxystyrene (stabilized with TBC)

- 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)

- 1-(tert-butoxy)-4-ethenylbenzene

- 1-tert-Butoxy-4-vinylbenzene #

- AKOS008996495

- 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor

- MFCD00145183

- p-t-butoxy styrene

- Z87001635

- p-tertbutoxystyrene

- p-t-butoxystyrene

- SCHEMBL131860

- DTXSID30341978

- B1443

- 95418-60-3

- 95418-58-9

- Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-

- EN300-18637

-

- Inchi: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3

- Chave InChI: GRFNSWBVXHLTCI-UHFFFAOYSA-N

- SMILES: O(C(C)(C)C)C1C=CC(C=C)=CC=1

Propriedades Computadas

- Massa Exacta: 176.12000

- Massa monoisotópica: 176.120115130g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 3

- Complexidade: 159

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 9.2Ų

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- XLogP3: 3.7

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 0.936

- Ponto de Fusão: -38 ºC

- Ponto de ebulição: 72-73 ºC (0.1 mmHg)

- Ponto de Flash: 207 ºF

- Índice de Refracção: 1.524

- PSA: 9.23000

- LogP: 3.50690

- Solubilidade: Not determined

1-(tert-butoxy)-4-ethenylbenzene Informações de segurança

1-(tert-butoxy)-4-ethenylbenzene Dados aduaneiros

- CÓDIGO SH:2909309090

- Dados aduaneiros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(tert-butoxy)-4-ethenylbenzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252087-100g |

4-tert-Butoxystyrene |

95418-58-9 | 98% | 100g |

¥3584.00 | 2024-04-24 | |

| Enamine | EN300-18637-2.5g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 2.5g |

$29.0 | 2023-09-18 | |

| Chemenu | CM360638-500g |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene |

95418-58-9 | 95%+ | 500g |

$1308 | 2024-07-18 | |

| Enamine | EN300-18637-0.25g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 0.25g |

$19.0 | 2023-09-18 | |

| Apollo Scientific | OR315709-5g |

p-tert-Butoxystyrene |

95418-58-9 | 98% | 5g |

£24.00 | 2025-02-19 | |

| Enamine | EN300-18637-10.0g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 10.0g |

$64.0 | 2023-02-08 | |

| 1PlusChem | 1P0060RI-5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 5g |

$38.00 | 2024-04-19 | |

| Aaron | AR0060ZU-2.5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 2.5g |

$53.00 | 2024-07-18 | |

| Aaron | AR0060ZU-500mg |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 500mg |

$52.00 | 2023-12-14 | |

| abcr | AB575993-100ml |

4-tert-Butoxystyrene (stabilized with TBC), 98%; . |

95418-58-9 | 98% | 100ml |

€112.00 | 2024-08-02 |

1-(tert-butoxy)-4-ethenylbenzene Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous chloride Solvents: Toluene ; 8 h, 120 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Acetonitrile

Referência

- Improved preparation of 4-tert-butoxystyrene, Japan, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, rt → 80 °C

Referência

- Preparation of phenenyl compound, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ; 36 h

Referência

- Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalyst, Inorganica Chimica Acta, 2017, 460, 77-82

Método de produção 5

Condições de reacção

1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

Referência

- Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-Edge, Macromolecules (Washington, 2021, 54(1), 488-498

Método de produção 6

Condições de reacção

Referência

- Photoresist compositions containing substituted organomethyl vinylaryl ether materials, United States, , ,

Método de produção 7

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium bisulfate Catalysts: Tempo ; rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C

Referência

- Novel process for producing styrene compound, China, , ,

Método de produção 9

Condições de reacção

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 3 h, 0 °C; 0 °C → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

Referência

- Preparation of 4-tert-butoxystyrene, China, , ,

Método de produção 10

Método de produção 11

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 60 °C

Referência

- Slow release of organoboronic acids in cross-coupling reactions, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: 2-Methyl-2-butanol , Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ; rt → 100 °C; 2 h, 100 °C

Referência

- Preparation of vinyl compounds using vinyl acetates as vinylation agents, Japan, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ; 12 h, 110 °C

Referência

- Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2, Chemical Communications (Cambridge, 2019, 55(43), 6130-6133

Método de produção 14

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

Referência

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 15

Condições de reacção

1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

Referência

- Preparation of biphenyl-free tert-butoxystyrene, Japan, , ,

Método de produção 16

Condições de reacção

Referência

- Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox Catalysis, Angewandte Chemie, 2020, 59(1), 197-202

Método de produção 17

Condições de reacção

Referência

- Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers, Japan, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

Referência

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7

Método de produção 19

Condições de reacção

1.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 23 °C; 10 min, 23 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

Referência

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, Journal of the American Chemical Society, 2009, 131(20), 6961-6963

Método de produção 20

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 40 - 50 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

Referência

- Process for the production of styrene compound, and styrene compound free from biphenyl, United States, , ,

1-(tert-butoxy)-4-ethenylbenzene Raw materials

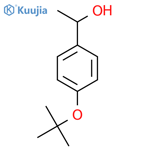

- [4-(tert-butoxy)phenyl]methanol

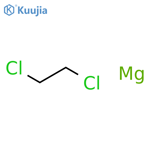

- chlorovinylmagnesium

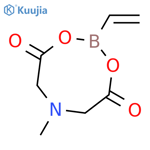

- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione

- 4-(1,1-Dimethylethoxy)-alpha-methylbenzenemethanol

- 1,3,2-Dioxaborolane, 2-[4-(1,1-dimethylethoxy)phenyl]-

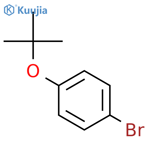

- 1-Bromo-4-tert-butoxybenzene

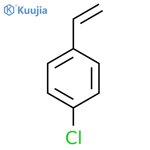

- p-Chlorostyrene

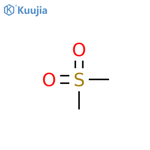

- Dimethyl sulfone

- 1-tert-Butoxy-4-chlorobenzene

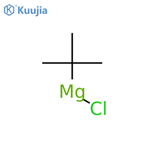

- Tert-Butylmagnesium chloride

- 1-(tert-butoxy)-4-iodobenzene

1-(tert-butoxy)-4-ethenylbenzene Preparation Products

1-(tert-butoxy)-4-ethenylbenzene Literatura Relacionada

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene) Produtos relacionados

- 105612-79-1(Benzene,1-(1,1-dimethylethoxy)-3-ethenyl-)

- 1807164-64-2(2-(Chloromethyl)-4-cyano-3-(difluoromethyl)-5-nitropyridine)

- 96-49-1(Ethylene Carbonate)

- 1892030-21-5(1-(2-bromo-4,5-difluorophenyl)propan-2-one)

- 1603712-71-5(1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine)

- 1354026-11-1([1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester)

- 60421-20-7(alpha-Aminoisobutyric acid benzyl ester hydrochloride)

- 1804269-66-6(1-Bromo-3-(4-(bromomethyl)-3-(methylthio)phenyl)propan-2-one)

- 1935501-38-4(6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile)

- 1804815-76-6(Ethyl 4-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine-2-acetate)

Fornecedores recomendados

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:95418-58-9)4-tert-Butoxystyrene

Pureza:99%

Quantidade:Gram-Ton

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene

Pureza:99%

Quantidade:500g

Preço ($):418.0